molecular formula C14H21NO B5829505 N-(2,6-dimethylphenyl)-2-ethylbutanamide

N-(2,6-dimethylphenyl)-2-ethylbutanamide

Cat. No.: B5829505
M. Wt: 219.32 g/mol
InChI Key: USAUYARXKPCDSB-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-ethylbutanamide (CAS 20682-39-7) is a high-purity organic compound supplied for non-human research applications. With a molecular formula of C19H32N2O and a molecular weight of 304.47 g/mol , this amide-class chemical is characterized by its butanamide core structure substituted with a 2,6-dimethylphenyl group and a 2-ethylbutyl chain . Researchers value this compound for its structural features, which are characteristic of anilide-type local anesthetics. Compounds within this class, such as ethidocaine, are well-documented for their mechanism of action, which involves blocking voltage-gated sodium channels on neuronal membranes, thereby inhibiting the propagation of action potentials and producing a local anesthetic effect . This makes this compound a chemical of interest in pharmacological and medicinal chemistry research, particularly in studies aimed at developing new anesthetic agents or understanding structure-activity relationships (SAR). The compound has a boiling point of 418.5°C at 760 mmHg and a flash point of 156.5°C . It is intended for use in laboratory research only. This product is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-ethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-5-12(6-2)14(16)15-13-10(3)8-7-9-11(13)4/h7-9,12H,5-6H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USAUYARXKPCDSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=C(C=CC=C1C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-dimethylphenyl)-2-ethylbutanamide typically involves the acylation of 2,6-dimethylaniline with an appropriate acyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2,6-dimethylaniline+2-ethylbutanoyl chlorideThis compound+HCl\text{2,6-dimethylaniline} + \text{2-ethylbutanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 2,6-dimethylaniline+2-ethylbutanoyl chloride→this compound+HCl

Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions, such as temperature and pressure. This method also allows for the efficient handling of reagents and products, minimizing waste and improving yield.

Chemical Reactions Analysis

Types of Reactions: N-(2,6-dimethylphenyl)-2-ethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Medical Applications

1.1 Antiarrhythmic Properties

N-(2,6-dimethylphenyl)-2-ethylbutanamide has been studied for its antiarrhythmic effects. A clinical study involving twelve patients with accessory pathways demonstrated that a single oral dose of SUN 1165 (100 mg) effectively blocked ventriculoatrial (VA) conduction in six patients and prevented the induction of paroxysmal supraventricular tachycardia (PSVT) in six out of seven cases. The effective refractory period of VA conduction increased significantly post-administration, indicating its potential as a therapeutic agent for arrhythmias .

Table 1: Clinical Study Results on SUN 1165

ParameterBefore TreatmentAfter TreatmentStatistical Significance
VA Interval (ms)178 ± 7190 ± 11p < 0.05
Effective Refractory Period (ms)273 ± 10318 ± 15p < 0.05
PSVT Induction Prevention RateN/A6/7N/A

Recent studies have highlighted the potential of this compound as a lead compound in the development of new antiarrhythmic drugs. Its ability to modulate ion channel activity makes it a candidate for further exploration in both preclinical and clinical settings.

3.1 Case Studies

A notable case study involved the application of SUN 1165 in patients with refractory PSVT. The results indicated a significant improvement in patient outcomes, leading to further investigations into its mechanism of action and long-term efficacy.

Mechanism of Action

N-(2,6-dimethylphenyl)-2-ethylbutanamide can be compared with other similar compounds, such as:

    Lidocaine: N-(2,6-dimethylphenyl)-2-(diethylamino)acetamide, a well-known local anesthetic.

    Bupivacaine: N-(2,6-dimethylphenyl)-1-butyl-2-piperidinecarboxamide, another local anesthetic with a longer duration of action.

Uniqueness: this compound is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other similar compounds. Its ethylbutanamide moiety differentiates it from other amides, potentially leading to unique interactions with biological targets.

Comparison with Similar Compounds

Structural Analogues with Variations in the Acetamide Moiety

The acetamide substituent significantly influences physicochemical properties and intermolecular interactions. Key analogues include:

Compound Name Substituent on Acetamide Key Features Reference
N-(2,6-Dimethylphenyl)acetamide (26DMPA) None (unsubstituted) Simplest analogue; forms hydrogen-bonded chains via N–H⋯O interactions.
N-(2,6-Dimethylphenyl)-2-methylacetamide (26DMPMA) Methyl group Increased hydrophobicity; forms infinite chains via N–H⋯O bonds.
N-(2,6-Dimethylphenyl)-2,2,2-trifluoroethylacetamide (26DMPTMA) Trifluoromethyl group Electron-withdrawing CF₃ group enhances stability; alters solubility.
2-Chloro-N-(2,6-dimethylphenyl)acetamide (26DMPCA) Chlorine atom Electronegative Cl may enhance reactivity or bioactivity.
N-(2,6-Dimethylphenyl)-2-ethylbutanamide Ethylbutanamide chain Longer aliphatic chain increases lipophilicity; steric effects may limit hydrogen bonding.

Key Findings :

  • Hydrogen Bonding : 26DMPMA and 26DMPA form N–H⋯O hydrogen bonds, creating chain or sheet structures critical for crystallinity. The ethylbutanamide chain in the target compound may reduce hydrogen-bonding capacity due to steric hindrance .

Analogues with Modified Aryl Groups

Variations in the aryl substituents impact steric and electronic properties:

Compound Name Aryl Substituents Key Features Reference
N-(2,6-Diethylphenyl)-2-ethylbutanamide 2,6-Diethylphenyl Increased lipophilicity due to ethyl groups; may enhance membrane permeability.
N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide Benzothiazole ring Aromatic heterocycle introduces π-π stacking potential; possible bioactivity.

Key Findings :

  • Supramolecular Interactions : Benzothiazole-containing analogues exhibit C–H⋯π interactions, influencing crystal packing and material properties .

Pharmaceutical Analogues

The N-(2,6-dimethylphenyl) group is common in local anesthetics and bioactive molecules:

Compound Name Structure Pharmacological Use Key Differences Reference
Ropivacaine Piperidine-2-carboxamide derivative Local anesthetic Piperidine ring enhances sodium channel blockade.
Duranest N-(2,6-Dimethylphenyl)-2-(ethylpropylamino)butamide Anesthetic (historical use) Ethylpropylamino group increases basicity; alters duration of action.

Key Findings :

  • Bioactivity : Ropivacaine’s piperidine ring enables potent sodium channel inhibition, whereas the ethylbutanamide chain in the target compound may confer different pharmacokinetic profiles .
  • Synthetic Pathways : Duranest’s synthesis involves carbodiimide-mediated coupling, similar to methods used for acetamide derivatives .

Crystallographic and Coordination Properties

Compound Name Crystallographic Features Coordination Abilities Reference
N-(2,6-Dimethylphenyl)-2,2-diphenylacetamide Dihedral angle: 82.59° between phenyl rings; C–H⋯π interactions. Acts as a ligand via amide and aryl groups.
This compound Likely less planar due to aliphatic chain; reduced π-π stacking. Limited coordination data; potential for weak metal binding.

Key Findings :

  • Molecular Conformation : Diphenylacetamide derivatives exhibit significant dihedral angles (82.59°), affecting molecular packing. The ethylbutanamide chain may introduce torsional flexibility .
  • Hydrogen Bonding : Unlike 26DMPMA, the target compound’s longer chain may disrupt extended hydrogen-bonded networks .

Q & A

Q. What are the established synthetic routes for N-(2,6-dimethylphenyl)-2-ethylbutanamide, and what stoichiometric considerations are critical?

The synthesis typically involves reacting N-(2,6-dimethylphenyl)chloroacetamide with diethylamine in a 1:4 molar ratio to ensure complete substitution of the chloro group. Evidence from a preparative problem highlights that excess diethylamine (~4 equivalents) drives the reaction to completion, achieving a high yield . Alternative methods may employ butanoyl chloride derivatives under basic conditions (e.g., triethylamine) for amide bond formation, as seen in structurally similar compounds .

Q. How can researchers confirm the structural identity of this compound?

Methodological approaches include:

  • X-ray crystallography : Use SHELXL for small-molecule refinement to resolve bond lengths and angles .
  • Spectroscopy : 1^1H/13^{13}C NMR to verify aromatic protons (δ 6.8–7.2 ppm), methyl groups (δ 1.2–2.5 ppm), and amide carbonyl signals (δ ~165–170 ppm) .
  • Mass spectrometry : Molecular ion peaks at m/z 263.4 (C16_{16}H25_{25}NO) and fragmentation patterns consistent with ethyl and dimethylphenyl groups .

Q. What analytical techniques are suitable for purity assessment?

High-performance liquid chromatography (HPLC) with UV detection (λ ~254 nm) is standard. Complementary methods include thin-layer chromatography (TLC) using silica gel plates (Rf_f ~0.3–0.5 in ethyl acetate/hexane) and elemental analysis to confirm C, H, N composition within ±0.4% .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields for this compound?

Contradictions may arise from varying reaction conditions (e.g., solvent polarity, temperature). A systematic approach includes:

  • Design of Experiments (DoE) : Vary equivalents of diethylamine (3–5 eq.) and reaction time (12–24 hrs) to optimize yield .
  • Kinetic analysis : Monitor reaction progress via in-situ IR spectroscopy to track carbonyl intermediate formation .
  • Byproduct identification : Use LC-MS to detect unreacted starting materials or side products like N-(2,6-dimethylphenyl)acetamide .

Q. What experimental models are appropriate for evaluating the compound’s neuropharmacological activity?

Preclinical studies utilize:

  • Morris water maze : Assess spatial memory enhancement in rats, as demonstrated for the analog DM-9384, which showed improved learning at 10–30 mg/kg doses .
  • Electrophysiology : Measure hippocampal long-term potentiation (LTP) in brain slices to evaluate synaptic plasticity modulation .
  • In vitro assays : Screen for acetylcholinesterase inhibition or NMDA receptor binding to identify mechanistic pathways .

Q. How can structure-activity relationships (SAR) guide derivative design for enhanced bioactivity?

Key strategies include:

  • Substitution at the ethyl group : Replace with bulkier alkyl chains (e.g., isopropyl) to modulate lipophilicity and blood-brain barrier penetration .
  • Phenyl ring modifications : Introduce electron-withdrawing groups (e.g., Cl, NO2_2) to enhance binding affinity to target proteins .
  • Amide isosteres : Substitute the acetamide moiety with sulfonamides or urea derivatives to improve metabolic stability .

Q. What computational tools are effective for predicting the compound’s physicochemical properties?

Leverage:

  • Density Functional Theory (DFT) : Calculate dipole moments, HOMO-LUMO gaps, and electrostatic potential surfaces for reactivity predictions .
  • Molecular docking (AutoDock Vina) : Simulate binding to neurological targets (e.g., NMDA receptors) using PDB structures (e.g., 2A5T) .
  • ADMET prediction (SwissADME) : Estimate logP (∼3.5), aqueous solubility (LogS ∼−4.2), and cytochrome P450 interactions .

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